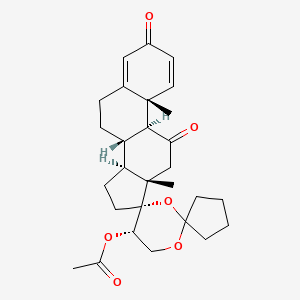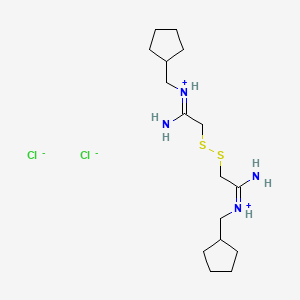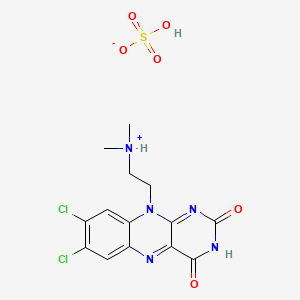
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves multiple steps, including the chlorination of isoalloxazine and subsequent reaction with dimethylaminoethyl groups. The reaction conditions typically require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
化学反応の分析
Types of Reactions
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro groups, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoalloxazine derivatives, while substitution reactions can produce a variety of new compounds with modified properties.
科学的研究の応用
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its action are complex and depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(2-(bis(2-hydroxyethyl)amino)ethyl)isoalloxazine
Uniqueness
Isoalloxazine, 7,8-dichloro-10-(2-(dimethylamino)ethyl)-, sulfate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
101652-02-2 |
|---|---|
分子式 |
C14H15Cl2N5O6S |
分子量 |
452.3 g/mol |
IUPAC名 |
2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H13Cl2N5O2.H2O4S/c1-20(2)3-4-21-10-6-8(16)7(15)5-9(10)17-11-12(21)18-14(23)19-13(11)22;1-5(2,3)4/h5-6H,3-4H2,1-2H3,(H,19,22,23);(H2,1,2,3,4) |
InChIキー |
ILWSCPUNIIYEBG-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
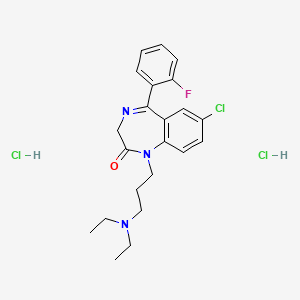
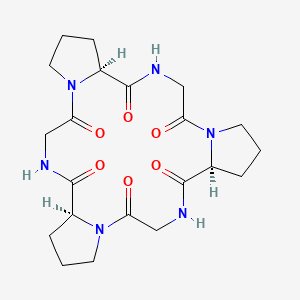
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
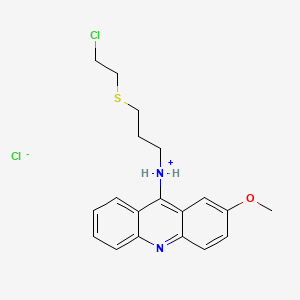
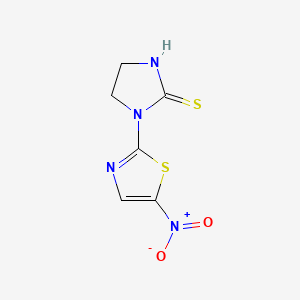
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
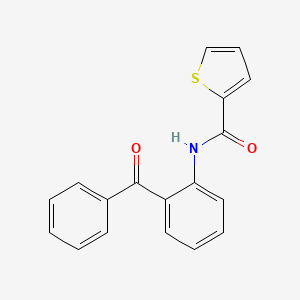
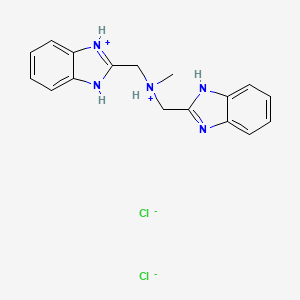
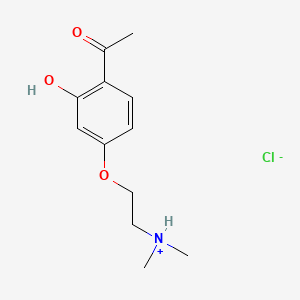
![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
